molecular formula C6H14N2 B1277785 (S)-3-Amino-1-methyl-piperidine CAS No. 902152-76-5

(S)-3-Amino-1-methyl-piperidine

Cat. No.: B1277785
CAS No.: 902152-76-5
M. Wt: 114.19 g/mol
InChI Key: QZSACHHNFDNCNB-LURJTMIESA-N
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Description

(S)-3-Amino-1-methyl-piperidine is a chiral amine with a piperidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s chirality and functional groups make it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-1-methyl-piperidine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Chiral Resolution: The racemic mixture of 3-Amino-1-methyl-piperidine can be resolved into its enantiomers using chiral resolution techniques such as crystallization with chiral acids or chromatography on chiral stationary phases.

    Asymmetric Synthesis: Alternatively, asymmetric synthesis methods can be employed using chiral catalysts or chiral auxiliaries to directly obtain the (S)-enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Large-Scale Chiral Resolution: Utilizing efficient chiral resolution techniques to separate the desired enantiomer.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-1-methyl-piperidine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used in the presence of suitable bases.

Major Products Formed:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-3-Amino-1-methyl-piperidine finds applications in various fields:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: Employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-methyl-piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s chirality can influence its binding affinity and selectivity towards these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

    ®-3-Amino-1-methyl-piperidine: The enantiomer of (S)-3-Amino-1-methyl-piperidine, with different chiral properties.

    3-Amino-1-ethyl-piperidine: A structurally similar compound with an ethyl group instead of a methyl group.

    3-Amino-1-methyl-pyrrolidine: A related compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness: this compound’s uniqueness lies in its specific chirality and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its applications in the synthesis of chiral pharmaceuticals and fine chemicals highlight its importance in various scientific and industrial fields.

Properties

IUPAC Name

(3S)-1-methylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSACHHNFDNCNB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428660
Record name (3S)-1-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902152-76-5
Record name (3S)-1-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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